molecular formula C9H10F3NO B13961648 4-((Methyl(trifluoromethyl)amino)methyl)phenol

4-((Methyl(trifluoromethyl)amino)methyl)phenol

Cat. No.: B13961648
M. Wt: 205.18 g/mol
InChI Key: ZONAOTOBCGHAIB-UHFFFAOYSA-N
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Description

4-((Methyl(trifluoromethyl)amino)methyl)phenol is an organic compound that features a phenol group substituted with a methyl(trifluoromethyl)amino group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and its role in enhancing the stability and bioactivity of organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methyl(trifluoromethyl)amino)methyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with methyl(trifluoromethyl)amine under acidic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((Methyl(trifluoromethyl)amino)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((Methyl(trifluoromethyl)amino)methyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Methyl(trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Methyl(trifluoromethyl)amino)methyl)phenol is unique due to the presence of both the trifluoromethyl and methylamino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

4-[[methyl(trifluoromethyl)amino]methyl]phenol

InChI

InChI=1S/C9H10F3NO/c1-13(9(10,11)12)6-7-2-4-8(14)5-3-7/h2-5,14H,6H2,1H3

InChI Key

ZONAOTOBCGHAIB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)O)C(F)(F)F

Origin of Product

United States

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